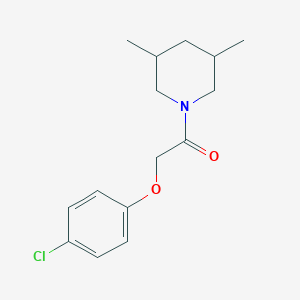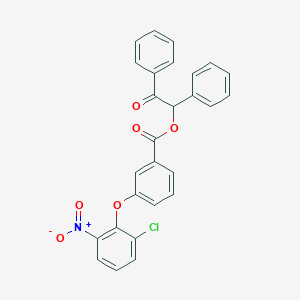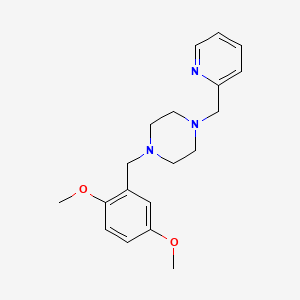methanone](/img/structure/B10891332.png)
[4a-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-2(1H)-yl](2-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is also known by other names, including Paeonal , Paeonol , and Peonol .
- The compound features a hydroxy group and a methoxy group on a phenyl ring attached to an ethanone (ketone) functional group.
1-(2-hydroxy-4-methoxyphenyl)ethanone: is a compound with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .
Preparation Methods
Industrial Production: Industrial-scale production methods may involve starting from simpler precursors and optimizing reaction conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactive properties.
Medicine: Explored for its antioxidant, anti-inflammatory, and antitumor effects.
Industry: May find applications in perfumery or flavoring due to its aromatic properties.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes or receptors.
- Further research is needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other phenolic compounds with similar functional groups, such as acetophenone derivatives , may share some properties.
Uniqueness: The combination of the hydroxy and methoxy groups on the phenyl ring, along with the ketone functionality, distinguishes this compound.
Remember that this information is based on available data, and further research may provide additional insights
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4A-HYDROXY-1-(4-HYDROXY-3-METHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE typically involves multi-step organic reactions. One common approach is the Pictet-Spengler cyclization, which forms the isoquinoline core. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4A-HYDROXY-1-(4-HYDROXY-3-METHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: This compound shares a similar isoquinoline core and hydroxyl/methoxy functional groups.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: This compound has a simpler structure but contains the same hydroxyl and methoxy groups.
Propriétés
Formule moléculaire |
C24H29NO4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
[4a-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C24H29NO4/c1-16-7-3-4-8-18(16)23(27)25-14-13-24(28)12-6-5-9-19(24)22(25)17-10-11-20(26)21(15-17)29-2/h3-4,7-8,10-11,15,19,22,26,28H,5-6,9,12-14H2,1-2H3 |
Clé InChI |
JEKYBNHMSILYQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)N2CCC3(CCCCC3C2C4=CC(=C(C=C4)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {2-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10891249.png)
![4-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B10891255.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10891260.png)



![2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10891289.png)

![4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10891307.png)
![(2E)-N-(4-bromophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B10891308.png)
![N-(4-{[4-(pyridine-3-amido)cyclohexyl]methyl}cyclohexyl)pyridine-3-carboxamide](/img/structure/B10891315.png)

![(E)-1-(1-Adamantyl)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B10891320.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B10891327.png)
